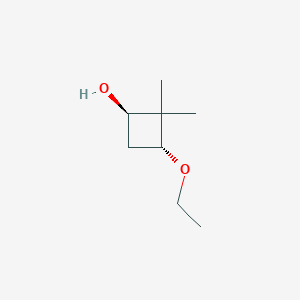
trans-3-Ethoxy-2,2-dimethylcyclobutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-3-Ethoxy-2,2-dimethylcyclobutan-1-ol: is an organic compound with the molecular formula C8H16O2 It is a cyclobutanol derivative characterized by the presence of an ethoxy group and two methyl groups attached to the cyclobutane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Ethoxy-2,2-dimethylcyclobutan-1-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of 3-ethoxy-2,2-dimethylcyclobutanone with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like ethanol. The reaction proceeds under mild conditions, yielding the desired cyclobutanol derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
化学反应分析
Types of Reactions:
Oxidation: trans-3-Ethoxy-2,2-dimethylcyclobutan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced further to form more saturated derivatives. Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides or sulfonates can be used under basic conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or other oxidizing agents in acidic or basic media.
Reduction: Hydrogen gas with Pd/C catalyst or other reducing agents like NaBH4.
Substitution: Alkyl halides, sulfonates, or other electrophiles in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols or hydrocarbons.
Substitution: Various substituted cyclobutanol derivatives.
科学研究应用
Chemistry: trans-3-Ethoxy-2,2-dimethylcyclobutan-1-ol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: In biological research, this compound may be used to study the effects of cyclobutanol derivatives on biological systems. Its structural features make it a candidate for investigating enzyme interactions and metabolic pathways.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s unique structure could be exploited to design drugs with specific biological activities.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and other materials. Its reactivity and functional groups make it a versatile intermediate in various manufacturing processes.
作用机制
The mechanism of action of trans-3-Ethoxy-2,2-dimethylcyclobutan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s ethoxy and methyl groups may influence its binding affinity and specificity. The cyclobutane ring provides a rigid framework that can affect the compound’s overall conformation and reactivity.
相似化合物的比较
trans-3-Methoxy-2,2-dimethylcyclobutan-1-ol: Similar structure but with a methoxy group instead of an ethoxy group.
trans-3-Ethoxy-2,2-dimethylcyclopropan-1-ol: Similar structure but with a cyclopropane ring instead of a cyclobutane ring.
trans-3-Ethoxy-2,2-dimethylcyclopentan-1-ol: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
Uniqueness: trans-3-Ethoxy-2,2-dimethylcyclobutan-1-ol is unique due to its specific combination of functional groups and ring size. The presence of both ethoxy and methyl groups on a cyclobutane ring provides distinct chemical and physical properties that differentiate it from similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C8H16O2 |
|---|---|
分子量 |
144.21 g/mol |
IUPAC 名称 |
(1R,3R)-3-ethoxy-2,2-dimethylcyclobutan-1-ol |
InChI |
InChI=1S/C8H16O2/c1-4-10-7-5-6(9)8(7,2)3/h6-7,9H,4-5H2,1-3H3/t6-,7-/m1/s1 |
InChI 键 |
SNZVOCZNCMCBKA-RNFRBKRXSA-N |
手性 SMILES |
CCO[C@@H]1C[C@H](C1(C)C)O |
规范 SMILES |
CCOC1CC(C1(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


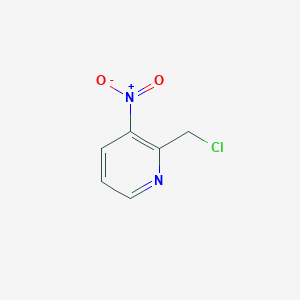
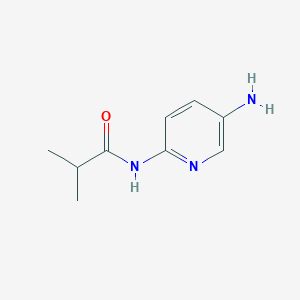
![2-{1H-pyrrolo[2,3-b]pyridin-4-yl}propan-2-amine](/img/structure/B13004615.png)
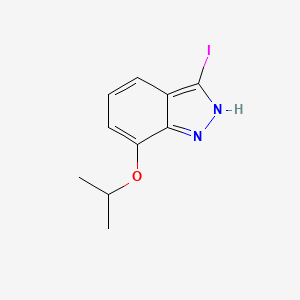
![Methyl [3,3'-bipyridine]-6-carboxylate](/img/structure/B13004635.png)
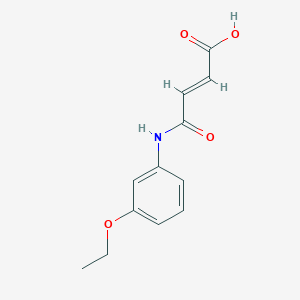
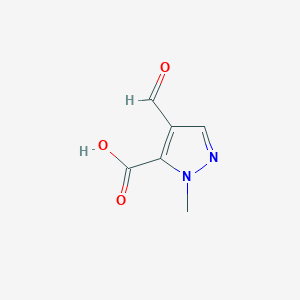
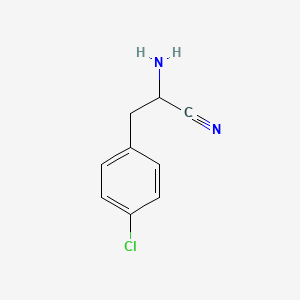
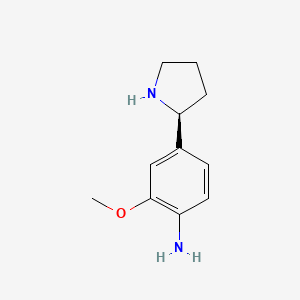
![Rel-(1R,3r,5S)-N,1,5-trimethyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13004662.png)
![(1S,7S,8S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B13004673.png)
![5-Bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid](/img/structure/B13004681.png)
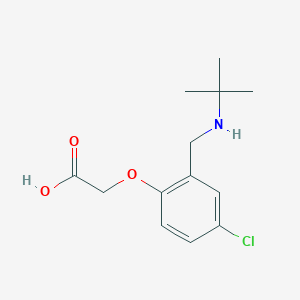
![4-Amino-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one](/img/structure/B13004687.png)
